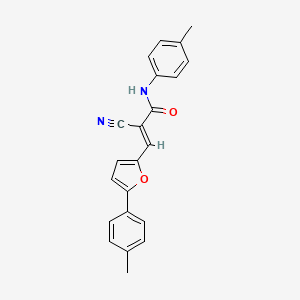
2-(2-Nitrophenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Nitrophenyl)propan-1-amine” is an organic compound that belongs to the class of amines . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . This compound has a molecular formula of C9H12N2O2 .
Synthesis Analysis
The synthesis of “this compound” can involve transaminases, which are promising biocatalysts for use in chiral amine synthesis . The enzymatic reaction was carried out in 96-well plates containing clarified cell lysate, KP i buffer, PLP, 2-(4-nitrophenyl)ethan-1-amine as amine donor and the substrate, with 20% DMSO to aid substrate solubility .Molecular Structure Analysis
The molecular structure of “this compound” consists of a nitrogen atom bonded to hydrocarbon groups . The molecule has a molecular weight of 180.2 .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be catalyzed by transaminases . These enzymes demonstrate good substrate tolerance and robustness .Wissenschaftliche Forschungsanwendungen
Photocatalytic Applications
- 2-(2-Nitrophenyl)propan-1-amine, as a photolabile primary amine, has been utilized in photocatalysis. It demonstrates efficient catalytic activity when exposed to UV irradiation, initiating photopolymerization of specific comonomers through the Michael addition reaction (Xi et al., 2013).
Chemical Reactivity Analysis
- Quantum chemical calculations of this compound among other aliphatic amines have been conducted to understand their geometrical, electronic, and energy characteristics. This research contributes to the understanding of the reactivities of these compounds in various chemical reactions (Kochetova et al., 2009).
Graphene-Based Catalysts
- Research on the reduction of nitro compounds to amines, which includes compounds like this compound, highlights the applications of graphene-based catalysts. These catalysts have shown potential in the environmentally friendly transformation of nitroarenes into useful amines (Nasrollahzadeh et al., 2020).
Synthesis of N-Arylpyrroles
- The compound plays a role in the synthesis of N-Arylpyrroles, Hetero-Diels−Alder Adducts, and Allylic Amines, where its reaction with unfunctionalized dienes under specific conditions produces these compounds in varying ratios (Ragaini et al., 2001).
Determination of Absolute Configuration
- N-(2-Nitrophenyl)proline amides of primary amines, which involve this compound, are used to determine the absolute configuration of alpha-chiral primary amines. This method utilizes intramolecular hydrogen bonding (Ahn & Choi, 2007).
Protein Crosslinking and Affinity Labeling
- This compound has been proposed for use in protein crosslinking and affinity labeling, showcasing its utility in biochemical research (Jelenc et al., 1978).
Detection of Aromatic Amines
- This compound has been employed in methods for the detection of free aromatic amines, providing a sensitive approach for identifying these compounds (De Plas et al., 2007).
Corrosion Inhibition
- Tertiary amines synthesized from compounds including this compound have been studied for their potential as corrosion inhibitors for carbon steel, indicating its application in material science (Gao et al., 2007).
Aminolysis Reactions
- Studies on the aminolysis of certain compounds with this compound provide insights into the kinetics and mechanisms of these chemical reactions, important in organic synthesis (Castro et al., 2005).
Stabilization of β-Functionalized Isocyanides
- The compound has been used in reactions with certain complexes to yield stable β-functionalized isocyanides, a significant contribution to coordination chemistry (Dumke et al., 2013).
Zukünftige Richtungen
The future directions for “2-(2-Nitrophenyl)propan-1-amine” could involve its use in the synthesis of self-assembled monolayers (SAMs) on metal oxide surfaces . This method advances photo-controlled polypeptide synthesis by demonstrating high chain-end fidelity, efficient chain extension, and the ability to synthesize block copolymers .
Eigenschaften
IUPAC Name |
2-(2-nitrophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(6-10)8-4-2-3-5-9(8)11(12)13/h2-5,7H,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPIVOZKGRJHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2862762.png)
![3-benzyl-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2862765.png)
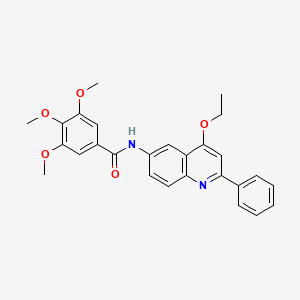
![Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2862769.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2862771.png)
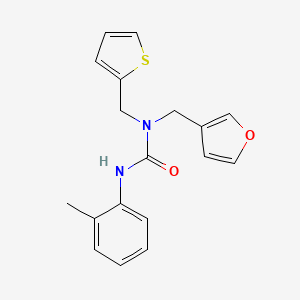

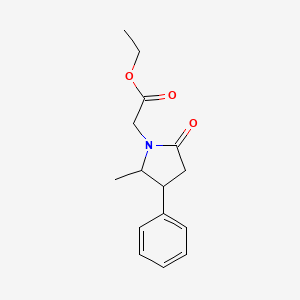
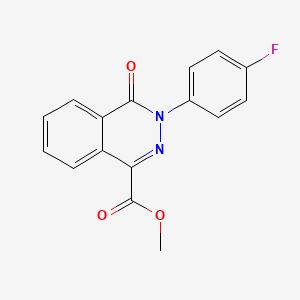

![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-ynamide](/img/structure/B2862779.png)
![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2862781.png)
